Cytidine

Overview

Description

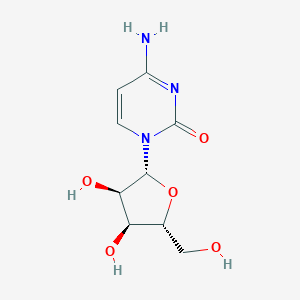

Cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring (also known as ribofuranose) via a β-N1-glycosidic bond. It is a key component of ribonucleic acid (RNA) and plays a crucial role in cellular processes. This compound is a white, water-soluble solid that is only slightly soluble in ethanol .

Synthetic Routes and Reaction Conditions:

- One common method involves the protection of cytosine with tert-butyl dimethylsilyl chloride, followed by reaction with 1,2,3,5-tetra-O-acetyl-D-ribose. The product is then ammonolyzed to obtain crude this compound, which is purified using ethanol .

- Another method involves the use of uridine as a starting material, which is silicon etherified and then subjected to high-pressure ammonia solution to obtain this compound .

Industrial Production Methods:

- Industrial production often employs fermentation techniques using genetically modified strains of Escherichia coli. For example, deletion of the this compound deaminase gene in Escherichia coli can enhance this compound production .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound monophosphate.

Reduction: Reduction reactions are less common but can be used to modify the ribose ring.

Substitution: this compound can participate in substitution reactions, particularly in the formation of this compound analogs.

Common Reagents and Conditions:

Oxidation: Phosphorylation using phosphoric acid derivatives.

Substitution: Use of various protecting groups and catalysts to facilitate the reaction.

Major Products:

This compound Monophosphate: Formed through phosphorylation.

This compound Analogs: Modified nucleosides with potential pharmacological applications.

Mechanism of Action

Target of Action

Cytidine primarily targets the Uridine-cytidine kinase 2 in humans . This enzyme plays a crucial role in the phosphorylation of uridine and this compound to uridine monophosphate and this compound monophosphate .

Biochemical Pathways

This compound is a key component of RNA and plays a regulatory role in several important physiological and biochemical reactions . It is involved in the control of neuronal-glial glutamate cycling .

Result of Action

This compound has been found to control neuronal-glial glutamate cycling, with supplementation decreasing midfrontal/cerebral glutamate/glutamine levels . This has led to interest in this compound as a potential glutamatergic antidepressant drug .

Biochemical Analysis

Biochemical Properties

Cytidine interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by this compound deaminases . These enzymes convert this compound into uridine, playing a crucial role in nucleotide metabolism .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, the this compound deaminase APOBEC3A has been shown to regulate nucleolar function, promoting cell growth and ribosome biogenesis . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into uridine by this compound deaminase . This process is crucial for the metabolism of this compound and its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study on the metabolic pathways of this compound analogues and this compound deaminase activities in cells showed that overexpressed this compound deaminase could promote the accumulation of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the immune responses to azathis compound in animal models of inflammatory disorders showed that azathis compound, a this compound analogue, had significant effects on the immune system .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the pyrimidine nucleotide biosynthesis pathway . In this pathway, this compound is converted into uridine monophosphate (UMP), which is then used to generate this compound triphosphate (CTP), a key component in the synthesis of RNA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. For instance, overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens was found to increase this compound production in Escherichia coli .

Subcellular Localization

This compound and its associated enzymes can be found in various subcellular compartments. For example, a subset of the this compound deaminase APOBEC3A resides within the nucleolus and associates with critical ribosome biogenesis factors . This suggests that this compound and its metabolic enzymes can be directed to specific compartments or organelles within the cell .

Scientific Research Applications

Cytidine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various nucleotides and nucleosides.

Biology: Plays a role in RNA synthesis and cellular metabolism.

Medicine: Used in the development of antiviral and anticancer drugs.

Industry: Employed in the production of pharmaceuticals and as a research tool in molecular biology.

Comparison with Similar Compounds

Deoxycytidine: Similar to this compound but with a deoxyribose sugar instead of ribose.

Uridine: Another nucleoside with uracil as the base instead of cytosine.

Thymidine: Contains thymine as the base and is a component of deoxyribonucleic acid (DNA).

Uniqueness:

Biological Activity

Cytidine, a nucleoside composed of the pyrimidine base cytosine and the sugar ribose, plays a crucial role in various biological processes, particularly in nucleic acid metabolism. Its biological activity is primarily mediated through its conversion by enzymes such as this compound deaminase (CDA), which facilitates the deamination of this compound to uridine. This article explores the biological activity of this compound, focusing on its enzymatic interactions, implications in cancer biology, and potential therapeutic applications.

1. Enzymatic Activity of this compound

This compound is involved in the pyrimidine salvage pathway , where it is converted into uridine by CDA. This enzyme is essential for nucleic acid synthesis and has significant implications in cellular metabolism:

- This compound Deaminase (CDA) : CDA catalyzes the hydrolytic deamination of this compound and deoxythis compound to their respective uridine forms. Elevated CDA levels have been observed in various cancers, including pancreatic cancer, where it contributes to metabolic reprogramming and chemoresistance .

Table 1: Enzymatic Activity of CDA

| Substrate | Product | Reaction Type | Enzyme Activity Level |

|---|---|---|---|

| This compound | Uridine | Hydrolytic Deamination | High in cancer cells |

| Deoxythis compound | Deoxyuridine | Hydrolytic Deamination | Variable |

| Gemcitabine | Inactivated | Drug Metabolism | High resistance noted |

2. Role in Cancer Biology

This compound and its metabolic pathways are significantly implicated in cancer biology. CDA's role extends beyond mere nucleotide metabolism; it influences cancer cell proliferation and survival:

- Metabolic Reprogramming : In pancreatic cancer, CDA promotes mitochondrial biogenesis and oxidative phosphorylation, enhancing ATP production while shifting metabolism towards glycolysis when inhibited . This metabolic shift is critical for cancer cell survival under therapeutic stress.

- Chemoresistance : CDA overexpression is associated with resistance to nucleoside analogs like gemcitabine, a common chemotherapeutic agent used against pancreatic cancer. Studies indicate that high CDA levels correlate with poor treatment outcomes due to enhanced drug metabolism .

Case Study: CDA Activity in Breast Cancer

A study analyzing blood samples from breast cancer patients revealed that both CDA activity and mRNA levels were significantly higher compared to healthy controls. This suggests that elevated CDA may serve as a biomarker for cancer predisposition and treatment response .

3. Therapeutic Implications

Given its pivotal role in cancer metabolism and drug resistance, targeting CDA presents a promising therapeutic strategy:

- Inhibition Strategies : Inhibitors that target CDA could potentially enhance the efficacy of chemotherapeutic agents by preventing the deactivation of nucleoside analogs . For instance, research on small molecules that inhibit CDA can lead to increased sensitivity to gemcitabine.

- Genetic Variants : Polymorphisms in the CDA gene can influence enzyme activity and drug response. For example, certain SNPs have been linked to altered susceptibility to chemotherapy side effects, highlighting the need for personalized medicine approaches .

4. Conclusion

This compound's biological activity is multifaceted, playing a critical role in nucleic acid metabolism and influencing cancer biology through its enzymatic conversion by CDA. The enzyme's involvement in metabolic reprogramming and chemoresistance underscores its potential as a therapeutic target. Ongoing research into CDA's mechanisms may pave the way for novel interventions aimed at improving cancer treatment outcomes.

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27498-46-0 | |

| Record name | Cytidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27498-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60891552 | |

| Record name | Cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytidine is a white crystalline powder. (NTP, 1992), Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS], Solid | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

65-46-3 | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CSZ8459RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

419 to 421 °F (decomposes) (NTP, 1992), 230.5 °C | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.